(+-)-Shikonin

Antioxidant Radical Scavenging DPPH Assay

(±)-Shikonin is a naturally occurring 1,4-naphthoquinone pigment sourced from Boraginaceae roots, principally valued in B2B as a versatile research tool and a critical precursor for synthesizing more potent, selective analogs like isobutyrylshikonin. Its procurement merits strict purity scrutiny: with a DPPH assay EC₅₀ of 17 ppm, this compound delivers consistent, moderate antioxidant activity for cosmetic colorant research, while its capacity to generate reactive oxygen species (ROS) and inhibit key kinases (PKM2, PTEN) underpins foundational oncology and inflammation studies. Discerning buyers should select (±)-Shikonin over generic naphthoquinones to secure reliable target engagement profiles and avoid the significant potency deviations (up to 7-fold) found in random analogs.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 517-89-5
Cat. No. B1681659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Shikonin
CAS517-89-5
Synonyms1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-
1,4-naphthalenedione, 5,8-dihydroxy-2-((1r)-1-hydroxy-4-methyl-3-pentenyl)-
1,4-naphthalenedione, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (R)-
1,4-naphthoquinone, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (+)-
2-((1R)-1-hydroxy-4-methyl-3-pentenyl)-5,8-dihydroxy-1,4-naphthoquinone
5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-1,4-naphthalenedione
isoarnebin 4
shikonin
shikonin, (+)-isome
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
InChIInChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3
InChIKeyNEZONWMXZKDMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in aqueous solutions
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Shikonin (CAS 517-89-5): A Multifunctional Naphthoquinone with Distinct Pharmacological and Physicochemical Properties


(±)-Shikonin is a naturally occurring 1,4-naphthoquinone pigment primarily isolated from the roots of plants within the Boraginaceae family, notably *Lithospermum erythrorhizon* and *Arnebia euchroma* [1]. It exists as an enantiomeric pair with alkannin (R-shikonin vs. S-alkannin) and is recognized for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects [2]. Its mechanism of action involves the generation of reactive oxygen species (ROS), inhibition of protein tyrosine kinases, and modulation of key signaling pathways like NF-κB and PI3K/Akt [2].

Why Generic Substitution of (±)-Shikonin is Scientifically Unsound: Critical Differentiators from Close Analogs


The substitution of (±)-Shikonin with seemingly similar naphthoquinone analogs is not scientifically justified due to substantial, quantifiable differences in their potency, target selectivity, and physicochemical profiles. While the enantiomer alkannin may exhibit comparable activity in some assays [1], other key analogs, such as acetylshikonin, β,β-dimethylacrylshikonin (DSK), and isobutyrylshikonin, demonstrate either significantly lower or higher potency against specific cellular targets [2][3][4]. Furthermore, the unfavorable oral bioavailability of shikonin necessitates specialized formulation strategies, a critical procurement consideration distinct from more stable or soluble analogs [5].

(±)-Shikonin's Verifiable Differentiation: A Quantitative Evidence Guide Against Key Analogs


Antioxidant Potency: (±)-Shikonin vs. Alkannin

A direct head-to-head comparison of the radical scavenging activity of shikonin and its enantiomer alkannin reveals a measurable difference in their antioxidant potency. Shikonin demonstrated a slightly lower EC50 value than alkannin in a DPPH radical scavenging assay [1].

Antioxidant Radical Scavenging DPPH Assay

Selectivity Against Normal Cells: (±)-Shikonin vs. Acetylshikonin

A direct comparative study evaluated the cytotoxic effects of shikonin and its derivative, acetylshikonin, on a normal cell line (V79). The study found that shikonin was approximately twice as potent a cytotoxin against normal cells compared to acetylshikonin [1].

Cytotoxicity Selectivity Index Normal Cells

Metabolic Enzyme Inhibition: (±)-Shikonin vs. β,β-Dimethylacrylshikonin (DSK)

In a study comparing the inhibitory effects on the metabolism of tramadol, a CYP450 probe substrate, shikonin was found to be a significantly more potent inhibitor than its derivative, β,β-dimethylacrylshikonin (DSK), in both human and rat liver microsomes [1].

Pharmacokinetics Drug Interaction CYP450 Inhibition

Anticancer Potency in Oral Cancer: (±)-Shikonin vs. Isobutyrylshikonin

A direct comparison in oral squamous cell carcinoma (Ca9-22) cells revealed that the analog isobutyrylshikonin exerts a much stronger cytotoxic effect than its parent compound, shikonin, requiring a significantly lower concentration to achieve the same effect [1].

Cancer Cytotoxicity Apoptosis

Enantiomeric Purity and Pharmacological Equivalence

A study on the enantiomeric ratio of alkannin and shikonin concluded that the enantiomeric ratio does not influence the major biological activity studied for these compounds [1]. A comparative anti-inflammatory study in rats also found no significant difference in activity between shikonin (R) and alkannin (S) [2].

Chirality Enantiomer Pharmaceutical Development

Optimal Application Scenarios for (±)-Shikonin Based on Quantitative Evidence


Applications Where Moderate Antioxidant Potency is Sufficient

Based on its EC50 of 17 ppm in a DPPH assay [1], (±)-shikonin is suitable for applications where a moderate level of antioxidant activity is required. This could include its use as a natural colorant with antioxidant properties in food or cosmetics, where its potency is adequate but not excessive. The slight edge over alkannin (EC50 19 ppm) may be beneficial in formulations where every incremental gain in radical scavenging is valued.

Studies Not Requiring High Potency or Selectivity

For foundational research exploring the basic mechanism of action of naphthoquinones, (±)-shikonin remains a valid tool compound. Its established role as an inducer of ROS and apoptosis [2] is well-documented. However, its higher cytotoxicity towards normal cells compared to acetylshikonin [3] and lower potency versus isobutyrylshikonin in cancer cells [4] mean it is not the optimal choice for studies focused on therapeutic index or high-potency anticancer effects.

Procurement for Synthesis of More Potent Derivatives

(±)-Shikonin serves as an essential starting material for the synthesis of more potent and selective analogs. The evidence clearly shows that derivatives like isobutyrylshikonin are up to 7-fold more potent against oral cancer cells [4], and β,β-dimethylacrylshikonin has a 2.5-fold lower risk of causing drug interactions via CYP450 inhibition [5]. Therefore, the primary industrial value of (±)-shikonin lies in its role as a precursor for chemical modification to create compounds with superior pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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